molecular formula C23H32N2O3 B5291737 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine

1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine

Cat. No. B5291737
M. Wt: 384.5 g/mol
InChI Key: PHJQTUIIUPVRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as ADMBP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ADMBP is a piperazine derivative that belongs to the class of adamantane compounds. It has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Scientific Research Applications

1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia. 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been studied for its antidepressant and anxiolytic effects. In addition, 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine is not fully understood. However, it has been proposed that 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been shown to modulate the activity of the serotonin system, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been shown to decrease oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been extensively studied, and its pharmacological properties are well characterized. However, there are also limitations to using 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments. 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has a low solubility in water, which may limit its use in certain experiments. In addition, 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine research. One area of research is to further explore the mechanism of action of 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine. This may lead to the development of more targeted and effective therapies for psychiatric and neurological disorders. Another area of research is to investigate the safety and efficacy of 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine in human clinical trials. This may provide valuable information on the potential therapeutic applications of 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine. Finally, 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine may have potential applications in the treatment of drug addiction and withdrawal, and further research in this area may lead to the development of new treatments for addiction.

Synthesis Methods

1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine can be synthesized through a multistep process that involves the reaction of adamantane with 2,3-dimethoxybenzoyl chloride and piperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is purified through column chromatography to obtain pure 1-(1-adamantyl)-4-(2,3-dimethoxybenzoyl)piperazine.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-27-20-5-3-4-19(21(20)28-2)22(26)24-6-8-25(9-7-24)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-5,16-18H,6-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJQTUIIUPVRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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